Cas no 36372-59-5 (4-bromo-1-cyclopropyl-2-nitrobenzene)

4-Bromo-1-cyclopropyl-2-nitrobenzene is a halogenated nitroaromatic compound featuring a cyclopropyl substituent, which enhances its utility as an intermediate in organic synthesis. The bromine and nitro functional groups provide reactive sites for further derivatization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its cyclopropyl moiety contributes to steric and electronic effects, influencing reactivity in cross-coupling and nucleophilic substitution reactions. This compound is particularly valuable in the preparation of complex aromatic systems due to its stability and selectivity under controlled conditions. Suitable for controlled functionalization, it serves as a versatile building block in medicinal chemistry and specialty chemical development.
4-bromo-1-cyclopropyl-2-nitrobenzene structure
36372-59-5 structure
Product Name:4-bromo-1-cyclopropyl-2-nitrobenzene
CAS No:36372-59-5
MF:C9H8BrNO2
MW:242.069321632385
CID:2940130
PubChem ID:671343
Update Time:2025-06-11

4-bromo-1-cyclopropyl-2-nitrobenzene Chemical and Physical Properties

Names and Identifiers

    • 4-bromo-1-cyclopropyl-2-nitrobenzene
    • 4-bromo-2-nitrophenylcyclo-propane
    • USMHBCCEXSPEMM-UHFFFAOYSA-N
    • 36372-59-5
    • SCHEMBL406457
    • STK067676
    • Benzene, 4-bromo-1-cyclopropyl-2-nitro-
    • DTXSID40965609
    • CBMicro_047748
    • 5133-36-8
    • Oprea1_274595
    • EN300-1674724
    • BIM-0047929.P001
    • 5-bromo-2-cyclopropylnitrobenzene
    • AKOS005389401
    • Inchi: 1S/C9H8BrNO2/c10-7-3-4-8(6-1-2-6)9(5-7)11(12)13/h3-6H,1-2H2
    • InChI Key: USMHBCCEXSPEMM-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)[N+](=O)[O-])C1CC1

Computed Properties

  • Exact Mass: 240.97384Da
  • Monoisotopic Mass: 240.97384Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 45.8Ų

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Additional information on 4-bromo-1-cyclopropyl-2-nitrobenzene

Introduction to 4-Bromo-1-Cyclopropyl-2-Nitrobenzene (CAS No. 36372-59-5)

4-Bromo-1-cyclopropyl-2-nitrobenzene (CAS No. 36372-59-5) is a versatile organic compound with a unique molecular structure that has garnered significant attention in the fields of organic synthesis, pharmaceutical research, and materials science. This compound is characterized by its bromine, cyclopropyl, and nitro functional groups, which contribute to its diverse chemical properties and potential applications.

The molecular formula of 4-bromo-1-cyclopropyl-2-nitrobenzene is C9H8BrNO2, and its molecular weight is approximately 230.06 g/mol. The compound's structure includes a benzene ring substituted with a bromine atom at the 4-position, a cyclopropyl group at the 1-position, and a nitro group at the 2-position. This arrangement of functional groups imparts specific reactivity and stability characteristics to the molecule.

In recent years, 4-bromo-1-cyclopropyl-2-nitrobenzene has been extensively studied for its potential as an intermediate in the synthesis of various pharmaceuticals and fine chemicals. The bromine atom provides a reactive site for substitution reactions, while the nitro group can be reduced to an amino group, opening up pathways for further functionalization. The cyclopropyl group adds steric hindrance and conformational rigidity, which can influence the compound's biological activity and selectivity.

4-Bromo-1-cyclopropyl-2-nitrobenzene has been utilized in the development of novel drugs targeting various diseases. For instance, recent research has explored its use as a precursor in the synthesis of anti-inflammatory agents and anticancer drugs. The compound's ability to undergo selective transformations makes it a valuable starting material in drug discovery and development processes.

In addition to its pharmaceutical applications, 4-bromo-1-cyclopropyl-2-nitrobenzene has shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of the nitro group can enhance charge transport properties, while the bromine atom can be used for further functionalization to tailor the material's performance.

The synthesis of 4-bromo-1-cyclopropyl-2-nitrobenzene typically involves multi-step processes that include bromination, nitration, and cyclopropanation reactions. Recent advancements in green chemistry have led to more sustainable and efficient methods for producing this compound. For example, catalytic systems using transition metals have been developed to improve yield and reduce environmental impact.

The physical properties of 4-bromo-1-cyclopropyl-2-nitrobenzene, such as its melting point, boiling point, and solubility, are crucial for its handling and application. It is generally a solid at room temperature with a melting point ranging from 70°C to 75°C. The compound is moderately soluble in common organic solvents like dichloromethane and ethanol but has limited solubility in water.

Safety considerations are essential when working with 4-bromo-1-cyclopropyl-2-nitrobenzene. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure safety. This includes using appropriate personal protective equipment (PPE) such as gloves and goggles, working in well-ventilated areas, and storing the compound away from incompatible materials.

In conclusion, 4-bromo-1-cyclopropyl-2-nitrobenzene (CAS No. 36372-59-5) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure makes it an attractive candidate for further research and development in fields such as pharmaceuticals, materials science, and organic synthesis. As new methodologies continue to emerge, the scope of applications for this compound is likely to expand even further.

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